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molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No. B073530
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Patent
US04129436

Procedure details

Into a solution of 5.5 g of 4-(4-methylphenethyloxy)phenyl isocyanate in 100 ml of benzene, a solution of 2 g of N,O-dimethylhydroxylamine in 50 ml of benzene is added dropwise at 20° to 30° C. After the addition is finished, the reaction mixture is continuously stirred at the same temperature for an additional 30 minutes. Thereafter, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to obtain 7.4 g of N'-[4-(4-methylphenethyloxy)phenyl]-N-methoxy-N-methylurea as white needles, M.P. 82°-83° C.
Name
4-(4-methylphenethyloxy)phenyl isocyanate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.[CH3:20][NH:21][O:22][CH3:23]>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:17])[N:21]([O:22][CH3:23])[CH3:20])=[CH:11][CH:10]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
4-(4-methylphenethyloxy)phenyl isocyanate
Quantity
5.5 g
Type
reactant
Smiles
CC1=CC=C(CCOC2=CC=C(C=C2)N=C=O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
CNOC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is continuously stirred at the same temperature for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(CCOC2=CC=C(C=C2)NC(N(C)OC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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